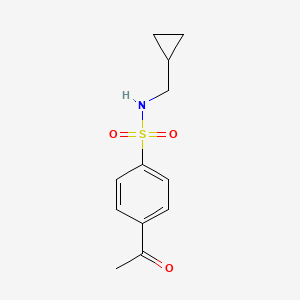
4-acetyl-N-(cyclopropylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-acetyl-N-(cyclopropylmethyl)benzenesulfonamide is an organic compound with the molecular formula C12H15NO3S It is a derivative of benzenesulfonamide, characterized by the presence of an acetyl group at the para position and a cyclopropylmethyl group attached to the nitrogen atom of the sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(cyclopropylmethyl)benzenesulfonamide typically involves the following steps:
Starting Materials: Benzenesulfonamide and cyclopropylmethylamine.
Acetylation: The benzenesulfonamide is first acetylated using acetic anhydride in the presence of a catalyst such as pyridine to introduce the acetyl group at the para position.
Amidation: The acetylated benzenesulfonamide is then reacted with cyclopropylmethylamine under appropriate conditions (e.g., heating) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would typically include:
Bulk Synthesis: Using large quantities of starting materials and reagents.
Optimization: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: Employing techniques such as crystallization, filtration, and drying to obtain the final product in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4-acetyl-N-(cyclopropylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The sulfonamide group can be reduced to form amines or other reduced derivatives.
Substitution: The acetyl and cyclopropylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Derivatives with different functional groups replacing the acetyl or cyclopropylmethyl groups.
Applications De Recherche Scientifique
4-acetyl-N-(cyclopropylmethyl)benzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the production of dyes, pigments, and coatings, as well as in the development of new materials.
Mécanisme D'action
The mechanism of action of 4-acetyl-N-(cyclopropylmethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For example:
Enzyme Inhibition: It may inhibit certain enzymes, such as carbonic anhydrase, by binding to the active site and preventing substrate access.
Cellular Pathways: It may affect cellular pathways involved in cell proliferation, apoptosis, and metabolism, leading to its potential anticancer and antimicrobial effects.
Comparaison Avec Des Composés Similaires
4-acetyl-N-(cyclopropylmethyl)benzenesulfonamide can be compared with other similar compounds, such as:
4-acetylbenzenesulfonamide: Lacks the cyclopropylmethyl group, which may affect its biological activity and chemical reactivity.
N-(cyclopropylmethyl)benzenesulfonamide: Lacks the acetyl group, which may influence its solubility and interaction with molecular targets.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H15NO3S |
|---|---|
Poids moléculaire |
253.32 g/mol |
Nom IUPAC |
4-acetyl-N-(cyclopropylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H15NO3S/c1-9(14)11-4-6-12(7-5-11)17(15,16)13-8-10-2-3-10/h4-7,10,13H,2-3,8H2,1H3 |
Clé InChI |
HIJBBNDYRNGOAZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



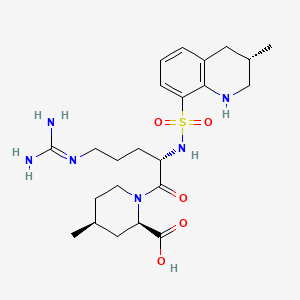
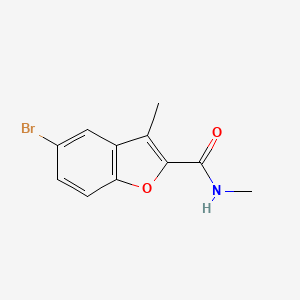
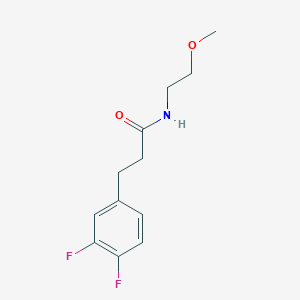

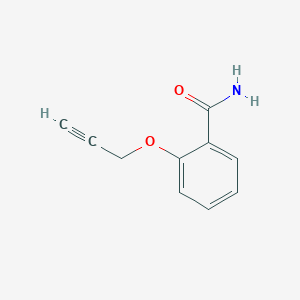
![8-Chloro-7-iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B14892579.png)
![2-[(Allyloxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14892584.png)
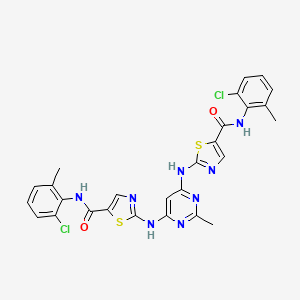
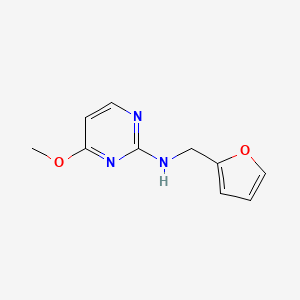
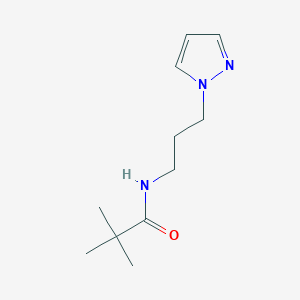
![4-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14892604.png)
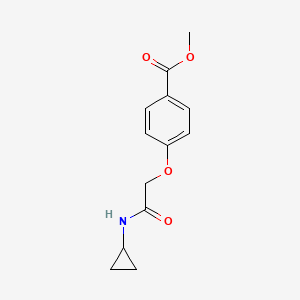
![methyl (1R,3S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14892628.png)
